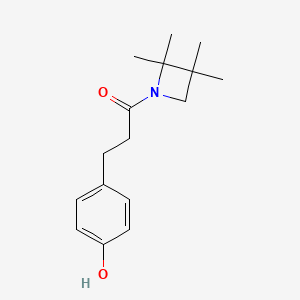
3-(4-Hydroxyphenyl)-1-(2,2,3,3-tetramethylazetidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxyphenyl)-1-(2,2,3,3-tetramethylazetidin-1-yl)propan-1-one, also known as H-TMAP, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 3-(4-Hydroxyphenyl)-1-(2,2,3,3-tetramethylazetidin-1-yl)propan-1-one is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. This compound has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the proliferation and migration of cancer cells, induces apoptosis, and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that this compound reduces inflammation, oxidative stress, and cancer growth in animal models.
实验室实验的优点和局限性
3-(4-Hydroxyphenyl)-1-(2,2,3,3-tetramethylazetidin-1-yl)propan-1-one has several advantages for lab experiments. First, it is easy to synthesize and purify, making it readily available for research. Second, this compound has shown low toxicity in vitro and in vivo, making it a promising candidate for further development. However, there are also some limitations to using this compound in lab experiments. For example, this compound has limited solubility in water, which can affect its bioavailability and efficacy. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are several future directions for research on 3-(4-Hydroxyphenyl)-1-(2,2,3,3-tetramethylazetidin-1-yl)propan-1-one. First, further studies are needed to investigate the mechanism of action of this compound and its potential applications in various diseases. Second, the development of new derivatives of this compound with improved pharmacological properties is an area of interest. Third, the use of this compound in the development of new materials with unique properties is an emerging field of research. Finally, more studies are needed to fully understand the safety profile of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a novel compound that has shown potential applications in various scientific research fields. Its easy synthesis method, low toxicity, and promising biological effects make it a promising candidate for further development. Future research on this compound will provide valuable insights into its mechanism of action and potential applications in various diseases.
合成方法
3-(4-Hydroxyphenyl)-1-(2,2,3,3-tetramethylazetidin-1-yl)propan-1-one can be synthesized through a simple reaction between 4-hydroxyacetophenone and 2,2,3,3-tetramethylazetidine in the presence of a catalytic amount of acetic acid. The reaction can be carried out under mild conditions and yields this compound with high purity and yield.
科学研究应用
3-(4-Hydroxyphenyl)-1-(2,2,3,3-tetramethylazetidin-1-yl)propan-1-one has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-oxidant properties. In drug discovery, this compound has been used as a scaffold for the design and synthesis of new drugs with improved pharmacological properties. In material science, this compound has been explored for its potential use in the development of new materials with unique properties.
属性
IUPAC Name |
3-(4-hydroxyphenyl)-1-(2,2,3,3-tetramethylazetidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-15(2)11-17(16(15,3)4)14(19)10-7-12-5-8-13(18)9-6-12/h5-6,8-9,18H,7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWRHIHWDPTMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1(C)C)C(=O)CCC2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(5-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]ethanone](/img/structure/B7648232.png)
![8-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7648238.png)
![N-[3-[[(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]phenyl]acetamide](/img/structure/B7648245.png)
![2-[2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B7648251.png)
![2,4,5-trifluoro-3-hydroxy-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]benzamide](/img/structure/B7648259.png)

![4-[[(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7648263.png)
![3-(4-hydroxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]propanamide](/img/structure/B7648276.png)
![(2S)-N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]oxolane-2-carboxamide](/img/structure/B7648277.png)

![N-[[2-(2-hydroxyethoxy)phenyl]methyl]-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7648308.png)
![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![3-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4-hydroxybenzamide](/img/structure/B7648333.png)
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-(5-fluoropyridin-3-yl)ethanamine](/img/structure/B7648335.png)